molecular formula C17H19FN8 B6467446 2-cyclopropyl-5-fluoro-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640949-07-9

2-cyclopropyl-5-fluoro-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6467446
CAS No.: 2640949-07-9
M. Wt: 354.4 g/mol
InChI Key: QSAAWKKIDVVMTL-UHFFFAOYSA-N
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Description

2-cyclopropyl-5-fluoro-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C17H19FN8 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.17167080 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, efficacy in various studies, and structure-activity relationships.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C18_{18}H21_{21}FN8_{8}
  • Molecular Weight : 368.4 g/mol
  • CAS Number : 2640866-01-7

The structure features a pyrimidine core substituted with a cyclopropyl group and a pyrazolo[3,4-d]pyrimidin moiety, which is crucial for its biological activity.

The primary mechanism of action for this compound involves inhibition of key protein kinases involved in cell signaling pathways that regulate cell growth and proliferation. This compound is particularly noted for its interaction with the epidermal growth factor receptor (EGFR), which plays a significant role in various cancers.

Anticancer Activity

Recent studies have demonstrated the compound's potent anticancer properties. For instance:

  • In vitro assays showed that the compound exhibited significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The IC50_{50} values ranged from 0.016 µM to 19.56 µM , indicating strong efficacy against both wild-type and mutant forms of EGFR .

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells. Flow cytometric analyses revealed that treatment with this compound resulted in:

  • An increase in the BAX/Bcl-2 ratio by 8.8-fold , suggesting enhanced apoptotic signaling.
  • Cell cycle arrest at the S and G2/M phases, which is critical for inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Pyrazolo[3,4-d]pyrimidine moiety : This scaffold is recognized for its ability to mimic ATP, allowing it to effectively inhibit kinase activity.
  • Cyclopropyl group : Enhances binding affinity and selectivity towards target kinases.
  • Fluoro and methyl substitutions : These groups contribute to the lipophilicity and overall stability of the molecule .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • In Vivo Tumor Regression : Animal models treated with this compound exhibited significant tumor regression compared to control groups, supporting its potential as an effective therapeutic agent .
  • Combination Therapy : Studies suggest that when used in combination with other chemotherapeutic agents, this compound enhances overall efficacy and reduces resistance mechanisms commonly observed in cancer treatments .

Properties

IUPAC Name

4-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN8/c1-10-13(18)17(23-14(22-10)11-2-3-11)26-6-4-25(5-7-26)16-12-8-21-24-15(12)19-9-20-16/h8-9,11H,2-7H2,1H3,(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAAWKKIDVVMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=NN5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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